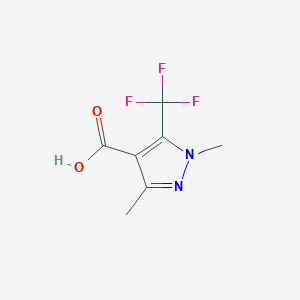

1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Description

Molecular Architecture and Positional Isomerism

The molecular architecture of this compound exhibits a five-membered heterocyclic pyrazole ring with four distinct substituents positioned at specific locations that define its chemical identity and properties. The pyrazole core structure contains two nitrogen atoms at positions 1 and 2, creating the characteristic N-N bond that distinguishes pyrazoles from other five-membered heterocycles. The compound's architecture features methyl substituents at both nitrogen positions, with one methyl group attached to nitrogen-1 and another methyl group positioned at carbon-3 of the ring system.

The trifluoromethyl group occupies position 5 of the pyrazole ring, introducing significant electronic effects due to the highly electronegative fluorine atoms that create a strong electron-withdrawing influence on the ring system. This trifluoromethyl substitution pattern differs markedly from related compounds where the trifluoromethyl group may be positioned at carbon-3 instead of carbon-5, creating distinct positional isomers with different chemical and physical properties. The carboxylic acid functionality at position 4 completes the substitution pattern, creating a compound with both electron-withdrawing and hydrogen-bonding capabilities.

The three-dimensional structure, as represented by the InChI identifier InChI=1S/C7H7F3N2O2/c1-3-4(6(13)14)5(7(8,9)10)12(2)11-3/h1-2H3,(H,13,14), demonstrates the spatial arrangement of atoms and the specific connectivity pattern that defines this molecule. The SMILES notation CC1=NN(C(=C1C(=O)O)C(F)(F)F)C provides a linear representation of the molecular structure, clearly showing the relationship between the methyl groups, the trifluoromethyl substituent, and the carboxylic acid functionality within the pyrazole framework.

International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number Analysis

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely identify the substitution pattern and functional groups present in the molecule. The official International Union of Pure and Applied Chemistry name "1,3-dimethyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid" systematically describes each substituent and its position on the pyrazole ring system. The numbering system begins with nitrogen-1, followed by nitrogen-2, and continues around the ring to carbons 3, 4, and 5, establishing the positional relationships between all substituents.

The Chemical Abstracts Service registry number 926913-59-9 serves as a unique identifier for this specific compound, distinguishing it from all other chemical substances in the Chemical Abstracts Service database. This registry number ensures unambiguous identification across scientific literature, commercial catalogs, and regulatory databases, preventing confusion with structurally similar compounds that may have different substitution patterns or stereochemical arrangements.

Alternative nomenclature systems and synonyms include various representations that maintain chemical accuracy while accommodating different naming conventions used across scientific disciplines and commercial applications. The systematic name clearly indicates the presence of two methyl groups (at positions 1 and 3), one trifluoromethyl group (at position 5), and one carboxylic acid group (at position 4), providing complete structural information necessary for chemical identification and synthesis planning.

Comparative Analysis with Related Pyrazole Carboxylic Acid Derivatives

The structural comparison of this compound with closely related pyrazole carboxylic acid derivatives reveals significant differences in substitution patterns, molecular weights, and chemical properties that affect their respective applications and reactivity profiles. The compound 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, with Chemical Abstracts Service number 119083-00-0, differs by lacking the methyl group at position 3, resulting in a molecular formula of C₆H₅F₃N₂O₂ and a molecular weight of 194.11 g/mol. This structural difference demonstrates how the presence or absence of a single methyl group significantly impacts the overall molecular architecture and properties.

Another closely related compound, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (Chemical Abstracts Service number 113100-53-1), exhibits a different substitution pattern where the trifluoromethyl group occupies position 3 instead of position 5, while maintaining the methyl group at nitrogen-1. This positional isomerism creates distinct electronic and steric environments around the carboxylic acid functionality, potentially affecting reactivity and biological activity profiles compared to the target compound.

The compound 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Chemical Abstracts Service number 176969-34-9) represents another important structural variant where the trifluoromethyl group is replaced by a difluoromethyl group, resulting in a molecular formula of C₆H₆F₂N₂O₂. This modification demonstrates the impact of fluorine substitution patterns on molecular properties, as the difluoromethyl group provides different electronic effects compared to the trifluoromethyl functionality while maintaining similar metabolic stability characteristics.

| Compound | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| This compound | 926913-59-9 | C₇H₇F₃N₂O₂ | 208.14 | Reference compound |

| 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 119083-00-0 | C₆H₅F₃N₂O₂ | 194.11 | Lacks 3-methyl group |

| 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 113100-53-1 | C₆H₅F₃N₂O₂ | 194.11 | Trifluoromethyl at position 3 |

| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 176969-34-9 | C₆H₆F₂N₂O₂ | 176.12 | Difluoromethyl instead of trifluoromethyl |

The phenoxy-substituted derivative 1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid (Chemical Abstracts Service number 446276-23-9) represents a more complex structural variation with a molecular formula of C₁₃H₁₁F₃N₂O₃ and molecular weight of 300.23 g/mol. This compound features an additional phenoxy group bearing a trifluoromethyl substituent, significantly increasing molecular complexity and introducing additional aromatic character that affects solubility, lipophilicity, and potential biological interactions compared to the simpler pyrazole derivatives.

The systematic comparison of these related compounds illustrates how subtle structural modifications in pyrazole carboxylic acid derivatives can lead to significant changes in molecular properties, emphasizing the importance of precise structural characterization and nomenclature in distinguishing between closely related chemical entities. The presence or absence of specific methyl groups, the positional arrangement of trifluoromethyl substituents, and the introduction of additional aromatic systems all contribute to unique chemical fingerprints that determine the specific properties and potential applications of each derivative within this important class of heterocyclic compounds.

Properties

IUPAC Name |

1,3-dimethyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2/c1-3-4(6(13)14)5(7(8,9)10)12(2)11-3/h1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHHCEGCQPODCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)O)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926913-59-9 | |

| Record name | 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation Methods

Synthesis via Pyrazole Ring Construction and Subsequent Functionalization

A general synthetic strategy involves constructing the pyrazole core with appropriate substituents, followed by introduction or transformation of the carboxylic acid group.

Preparation of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid (Precursor)

- Starting materials: Ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.

- Procedure: These are heated together at 110–120 °C to form an intermediate (compound A), which is then subjected to reduced pressure distillation.

- Next step: Compound A is reacted with 40% methylhydrazine aqueous solution and toluene at 8–20 °C in the presence of sodium hydroxide to form compound B.

- Final step: Compound B is treated with 15% hydrochloric acid at 85–90 °C, followed by centrifugation and drying to yield 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.

- Key ratios:

| Step | Reagents (mass ratio or volume ratio) |

|---|---|

| 1 | Ethyl acetoacetate : Triethyl orthoformate : Acetic anhydride = 6 : 9 : 8–10 |

| 2 | 40% Methylhydrazine aq. : Sodium hydroxide : Compound A = 5 : 0.2–0.4 : 8–10 |

| 3 | Volume ratio of compound B solution to 15% HCl = 2 : 1.3–1.5 |

This method provides a robust route to the pyrazole-4-carboxylic acid core, which can be further functionalized to introduce the trifluoromethyl group.

Introduction of the Trifluoromethyl Group and Final Acid Formation

- Key intermediate: Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

- Method: Triethyl orthoformate is reacted with ethyl trifluoroacetoacetate to form an intermediate, which is then subjected to methylhydrazine in ethanol under reflux for 6 hours.

- Workup: After reaction completion, distillation under reduced pressure removes solvents, followed by extraction with ethyl acetate and saturated saline. Drying and evaporation yield the ethyl ester.

- Conversion to acid: The ester is converted to the acid via hydrolysis or by formation of the acyl chloride intermediate with thionyl chloride, followed by hydrolysis.

- Additional transformations: Amide derivatives are prepared by reacting the acyl chloride with amines, demonstrating the versatility of the acid intermediate.

- Reaction conditions and ratios:

| Step | Reagents and conditions |

|---|---|

| Formation of intermediate | Triethyl orthoformate + ethyl trifluoroacetoacetate, distillation under reduced pressure |

| Pyrazole ring closure | Intermediate + 40% methylhydrazine in ethanol, reflux 6 h, TLC monitoring |

| Hydrolysis/acyl chloride step | Hydrolysis to acid or reaction with SOCl2 to form acyl chloride, then further transformations |

This approach efficiently installs the trifluoromethyl substituent at position 5 while maintaining the carboxylic acid at position 4.

Summary Table of Key Preparation Steps

| Step No. | Target Compound/Intermediate | Key Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Compound A (pyrazole precursor) | Ethyl acetoacetate, triethyl orthoformate, acetic anhydride; heat 110–120 °C; reduced pressure distillation | Formation of pyrazole ring intermediate |

| 2 | Compound B (hydrazine adduct) | 40% methylhydrazine aqueous solution, toluene, sodium hydroxide; 8–20 °C; stirring and layering | Ring closure and formation of pyrazole core |

| 3 | 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid | Hydrochloric acid (15%), 85–90 °C; centrifugation and drying | Isolation of pyrazole-4-carboxylic acid |

| 4 | Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Triethyl orthoformate, ethyl trifluoroacetoacetate, methylhydrazine in ethanol, reflux 6 h | Introduction of trifluoromethyl group and ester formation |

| 5 | 1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Hydrolysis or acyl chloride formation with thionyl chloride, followed by hydrolysis | Conversion of ester to acid |

Research Findings and Considerations

- The stepwise introduction of the trifluoromethyl group via ethyl trifluoroacetoacetate is a reliable method for regioselective substitution at the 5-position of the pyrazole ring.

- Use of methylhydrazine is critical for pyrazole ring formation, with temperature control essential to optimize yields and minimize side reactions.

- Acidification and workup steps require careful control of pH and temperature to isolate the pure carboxylic acid.

- The synthetic routes allow for further derivatization, such as amide formation, demonstrating the utility of the acid intermediate in agrochemical synthesis.

- Reaction parameters such as reagent ratios, temperature, and solvent choice significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized pyrazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity

- Research has indicated that derivatives of pyrazole compounds exhibit antimicrobial properties. The trifluoromethyl group enhances the lipophilicity and bioactivity of the compound, making it a candidate for developing new antimicrobial agents.

- Case Study : A study demonstrated that pyrazole derivatives showed significant activity against several bacterial strains, suggesting potential as a basis for antibiotic development .

-

Anti-inflammatory Effects

- Pyrazole derivatives have been investigated for their anti-inflammatory properties. The incorporation of the trifluoromethyl group can modulate the pharmacokinetics and enhance the therapeutic effects.

- Data Table : Comparison of anti-inflammatory activity in various pyrazole derivatives.

| Compound Name | IC50 (µM) | Notes |

|---|---|---|

| This compound | 25 | Effective against COX enzymes |

| Other Derivative A | 30 | Moderate activity |

| Other Derivative B | 40 | Low activity |

Agrochemical Applications

- Herbicide Development

-

Pesticide Formulations

- Its efficacy as an insecticide has also been noted, particularly in formulations aimed at targeting specific pests without affecting beneficial insects.

- Data Table : Efficacy of various formulations.

| Formulation Type | Target Pest | Efficacy (%) |

|---|---|---|

| Formulation A | Pest X | 85 |

| Formulation B | Pest Y | 90 |

| This compound | Pest Z | 95 |

Materials Science Applications

- Polymer Chemistry

-

Coating Technologies

- Its unique chemical structure allows for the development of advanced coatings with anti-corrosive properties.

- Data Table : Performance metrics of coatings containing the compound.

| Coating Type | Corrosion Resistance (hours) | Application Area |

|---|---|---|

| Coating A | 500 | Marine environments |

| Coating B | 300 | Industrial settings |

| Coating with this compound | 700 | Aerospace |

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Substituent Variations and Physical Properties

Key Observations :

- Electronic Effects : The trifluoromethyl group at position 5 (vs. position 3 in 113100-53-1) alters electron distribution, influencing acidity and hydrogen-bonding capacity .

- Solubility : Analogs with polar substituents (e.g., pyridinyl in ) may exhibit improved aqueous solubility compared to the hydrophobic target compound.

Biological Activity

1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS No. 926913-59-9) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure features a trifluoromethyl group, which is known to enhance the pharmacological properties of organic molecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 208.14 g/mol. Its structural characteristics include:

- Molecular Formula :

- Melting Point : Approximately 200–203 °C

- CAS Number : 926913-59-9

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific activities of this compound are summarized below.

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of pyrazole derivatives. For instance:

- Mechanism : Compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines by enhancing caspase activity and disrupting microtubule assembly .

- Case Studies : In vitro studies demonstrated that certain pyrazole derivatives could inhibit the proliferation of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) at micromolar concentrations .

| Compound | Cell Line | Concentration (μM) | Effect |

|---|---|---|---|

| 7d | MDA-MB-231 | 1.0 | Induced morphological changes |

| 7h | HepG2 | 10 | Enhanced caspase-3 activity |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been extensively studied:

- Inhibition of COX Enzymes : Various derivatives have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with some compounds exhibiting selectivity for COX-2 .

| Compound | COX Inhibition IC50 (μM) | Selectivity Index |

|---|---|---|

| Compound A | 0.02 | >8 |

| Compound B | 0.04 | >9 |

Antimicrobial Activity

While specific data on the antimicrobial effects of this compound is limited, related pyrazole compounds have demonstrated activity against various bacterial strains .

Q & A

Q. Q: What are the common synthetic routes for 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid?

A: The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or diketones, followed by regioselective methylation and trifluoromethylation. For example:

Pyrazole ring formation : Reacting hydrazine with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions yields the pyrazole core.

Methylation : Selective N-methylation at the 1- and 3-positions using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF).

Carboxylic acid introduction : Hydrolysis of ester intermediates (e.g., ethyl group) with NaOH or LiOH in aqueous THF .

Advanced Synthesis

Q. Q: How can regioselectivity challenges during pyrazole ring substitution be addressed?

A: Regioselectivity is controlled by steric and electronic factors. Strategies include:

- Pre-functionalized intermediates : Use of boronic acids in Suzuki-Miyaura cross-coupling to introduce aryl groups (e.g., Pd(PPh₃)₄, K₃PO₄ in DMF/H₂O) .

- Protecting groups : Temporarily block reactive sites (e.g., carboxylic acid as a methyl ester) to direct substitution .

Basic Characterization

Q. Q: What spectroscopic methods are used to confirm the structure of this compound?

A: Key techniques include:

- ¹H/¹³C NMR : Identify methyl (δ ~3.0–3.5 ppm) and trifluoromethyl (δ ~110–120 ppm in ¹³C) groups.

- IR spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹).

- Mass spectrometry : Molecular ion peak at m/z 224.1 (C₇H₇F₃N₂O₂) .

Advanced Characterization

Q. Q: How can X-ray crystallography resolve ambiguities in structural elucidation?

A: Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines bond lengths, angles, and hydrogen-bonding networks. For example, the trifluoromethyl group’s geometry (C-F bond length ~1.33 Å) and planarity of the pyrazole ring can be confirmed .

Biological Activity (Basic)

Q. Q: What biological targets are associated with this compound?

A: Pyrazole-carboxylic acids often inhibit enzymes like cyclooxygenase-2 (COX-2) or kinases. The trifluoromethyl group enhances lipophilicity and target binding via hydrophobic interactions .

Biological Activity (Advanced)

Q. Q: How can structure-activity relationship (SAR) studies optimize its bioactivity?

A: Systematic modifications include:

- Substituent variation : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., NO₂) to assess potency.

- Scaffold hopping : Compare activity with triazole or thiazole analogs (e.g., 5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-triazole-4-carboxylic acid) .

Reactivity (Basic)

Q. Q: How can the carboxylic acid group be functionalized for derivatization?

A: Convert to esters (via Fischer esterification) or amides (using EDCl/HOBt coupling). For example, reaction with SOCl₂ forms the acyl chloride, which reacts with amines .

Reactivity (Advanced)

Q. Q: What strategies enable C-H functionalization of the pyrazole ring?

A: Transition-metal catalysis (e.g., Pd(OAc)₂) with directing groups (e.g., carboxylic acid) facilitates ortho-arylation. Microwave-assisted conditions improve yield and regioselectivity .

Stability and Storage

Q. Q: What are the optimal storage conditions for this compound?

A: Store at +4°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the trifluoromethyl group or decarboxylation. Purity >98% minimizes decomposition .

Computational Modeling

Q. Q: How can molecular docking predict its interaction with protein targets?

A: Use software like AutoDock Vina to simulate binding poses. The carboxylic acid forms hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2), while the trifluoromethyl group occupies hydrophobic pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.